molecular formula C10H13N5 B1482150 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098057-75-9

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No. B1482150
M. Wt: 203.24 g/mol
InChI Key: ILFLBZKVQQFMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (6-CPMIP) is an organic compound belonging to the class of imidazopyridines. It is a white crystalline substance with a melting point of 158-159 °C and a molecular weight of 267.3 g/mol. 6-CPMIP is a synthetic compound which has been used in a variety of scientific research applications and laboratory experiments.

Scientific Research Applications

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has been used in a variety of scientific research applications, including in vitro studies of drug metabolism, in vivo studies of drug absorption and distribution, and in vitro studies of enzyme kinetics. It has also been used to study the effects of drugs on cell proliferation and apoptosis. Additionally, 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has been used in the synthesis of other imidazopyridines and in the preparation of drug delivery systems.

Mechanism Of Action

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is an inhibitor of the enzyme CYP2D6, which is responsible for the metabolism of a variety of drugs in the body. Inhibition of this enzyme can lead to increased levels of drugs in the body, resulting in increased potency and duration of action.

Biochemical And Physiological Effects

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has been shown to inhibit the activity of CYP2D6, resulting in increased levels of certain drugs in the body. This can lead to increased potency and duration of action of these drugs. Additionally, 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has been shown to inhibit the activity of other enzymes involved in drug metabolism, including CYP3A4 and CYP2C9.

Advantages And Limitations For Lab Experiments

The advantages of using 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide in laboratory experiments include its availability and low cost. Additionally, it is a relatively stable compound and can be stored at room temperature. The main limitation of using 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide in laboratory experiments is that it is an inhibitor of CYP2D6, which can lead to increased levels of drugs in the body and can result in adverse effects.

Future Directions

1. Further studies of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide’s effects on drug metabolism and absorption in different species.
2. Investigating the effects of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on other enzymes involved in drug metabolism.
3. Developing new drug delivery systems using 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide.
4. Investigating the effects of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on cell proliferation and apoptosis.
5. Exploring the potential of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide as a therapeutic agent.
6. Investigating the effects of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on the pharmacokinetics of drugs.
7. Developing new methods for synthesizing 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide.
8. Studying the effects of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on drug-drug interactions.
9. Investigating the effects of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on drug-target interactions.
10. Exploring the potential of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide as a diagnostic agent.

properties

IUPAC Name

6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14-4-5-15-10(14)7(9(11)12)8(13-15)6-2-3-6/h4-6H,2-3H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFLBZKVQQFMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 3
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 4
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 5
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 6
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.